molecular formula C16H16O3 B14697421 Benzophenone, 5,5'-dimethyl-2-hydroxy-2'-methoxy- CAS No. 32229-35-9

Benzophenone, 5,5'-dimethyl-2-hydroxy-2'-methoxy-

Cat. No.: B14697421
CAS No.: 32229-35-9
M. Wt: 256.30 g/mol
InChI Key: GYOFDBNMMQREQG-UHFFFAOYSA-N
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Description

Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is an organic compound belonging to the benzophenone family. This compound is characterized by its unique structure, which includes two aromatic rings connected by a carbonyl group, with additional hydroxyl and methoxy substituents. Benzophenones are widely known for their applications in various fields, including as UV filters in sunscreens and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The specific conditions for synthesizing this compound may vary, but generally, the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of benzophenones often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, has several scientific research applications:

    Chemistry: It is used as a photoinitiator in polymerization reactions and as an intermediate in the synthesis of other organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hyperuricemia.

    Industry: It is used in the formulation of sunscreens, cosmetics, and other personal care products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens. Additionally, its biological activities may be attributed to its interaction with specific molecular targets, such as enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, which lacks the hydroxyl and methoxy substituents.

    2-Hydroxy-4-methoxybenzophenone: A similar compound with hydroxyl and methoxy groups in different positions.

    2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: Another derivative with additional hydroxyl and methoxy groups.

Uniqueness

Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties influence its reactivity, UV-absorbing capability, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

32229-35-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2-hydroxy-5-methylphenyl)-(2-methoxy-5-methylphenyl)methanone

InChI

InChI=1S/C16H16O3/c1-10-4-6-14(17)12(8-10)16(18)13-9-11(2)5-7-15(13)19-3/h4-9,17H,1-3H3

InChI Key

GYOFDBNMMQREQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=C(C=CC(=C2)C)OC

Origin of Product

United States

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